molecular formula C15H10N2O4S B14157670 N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide CAS No. 844830-85-9

N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B14157670
CAS No.: 844830-85-9
M. Wt: 314.3 g/mol
InChI Key: JFPQEWHDJJTEEO-UHFFFAOYSA-N
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Description

N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential pharmacological properties. This compound belongs to the class of carbamothioyl-furan-2-carboxamide derivatives, which are known for their diverse biological activities, including anti-cancer and anti-microbial properties .

Preparation Methods

The synthesis of N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. The process begins with the reaction of 2-oxochromene with thiocarbamoyl chloride to form the intermediate product. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits significant anti-microbial activity against various bacterial and fungal strains.

    Medicine: It has shown promising anti-cancer activity against human cancer cell lines such as HepG2, Huh-7, and MCF-7.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells and the disruption of microbial cell membranes in bacteria and fungi .

Comparison with Similar Compounds

N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the chromen and furan moieties, which contribute to its potent biological activities.

Properties

CAS No.

844830-85-9

Molecular Formula

C15H10N2O4S

Molecular Weight

314.3 g/mol

IUPAC Name

N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C15H10N2O4S/c18-13-6-3-9-8-10(4-5-11(9)21-13)16-15(22)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,17,19,22)

InChI Key

JFPQEWHDJJTEEO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=O)C=C3

solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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